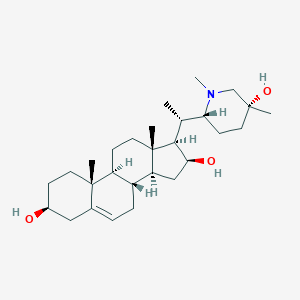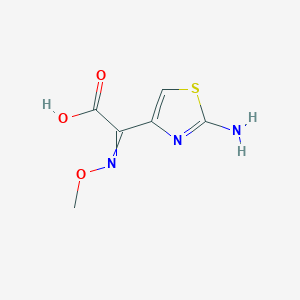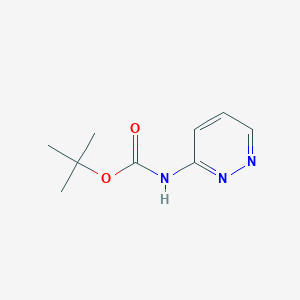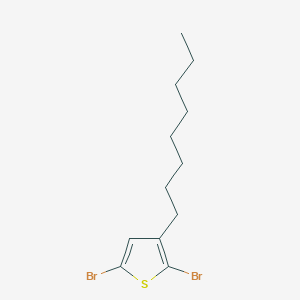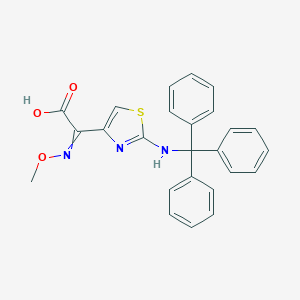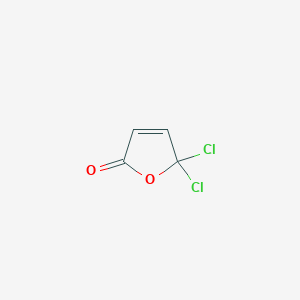
1-Phosphoryloxy-2,4-dihydroxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phosphoryloxy-2,4-dihydroxycyclohexane, also known as PDC, is a cyclic sugar phosphate compound that has been widely studied for its potential applications in various fields of science. PDC is a structural analog of glucose-6-phosphate and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-Phosphoryloxy-2,4-dihydroxycyclohexane has been shown to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to selectively target cancer cells by inhibiting glycolysis, a process that is essential for cancer cell survival. This selective targeting of cancer cells makes this compound a potential candidate for cancer therapy.
This compound has also been studied for its potential applications in the field of metabolic disorders. This compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, making it a potential candidate for the treatment of type 2 diabetes.
Mecanismo De Acción
The mechanism of action of 1-Phosphoryloxy-2,4-dihydroxycyclohexane involves its ability to inhibit glycolysis by binding to and inhibiting the enzyme phosphoglucoisomerase (PGI). PGI is an essential enzyme in the glycolytic pathway and is required for the conversion of glucose-6-phosphate to fructose-6-phosphate. By inhibiting PGI, this compound blocks the glycolytic pathway, leading to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit glycolysis, this compound has been shown to induce apoptosis in cancer cells, stimulate glucose uptake in skeletal muscle cells, and improve insulin sensitivity in adipocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Phosphoryloxy-2,4-dihydroxycyclohexane in lab experiments is its ability to selectively target cancer cells. This makes it a valuable tool for cancer research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for 1-Phosphoryloxy-2,4-dihydroxycyclohexane research. One potential direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another potential direction is to investigate the use of this compound in the treatment of other metabolic disorders, such as obesity or metabolic syndrome. Finally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
1-Phosphoryloxy-2,4-dihydroxycyclohexane can be synthesized through a multi-step process starting from D-glucose. The first step involves the conversion of D-glucose to D-glucosamine, followed by the conversion of D-glucosamine to 2-amino-2-deoxy-D-glucose. The final step involves the phosphorylation of 2-amino-2-deoxy-D-glucose to yield this compound. The overall yield of this synthesis method is approximately 20%.
Propiedades
Número CAS |
129832-35-5 |
|---|---|
Fórmula molecular |
C6H13O6P |
Peso molecular |
212.14 g/mol |
Nombre IUPAC |
(1S,3R,4S)-4-(trioxidanylphosphanyloxy)cyclohexane-1,3-diol |
InChI |
InChI=1S/C6H13O6P/c7-4-1-2-6(5(8)3-4)10-13-12-11-9/h4-9,13H,1-3H2/t4-,5+,6-,13?/m0/s1 |
Clave InChI |
RJESKQKDXOGILK-HGJPEPOYSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H](C[C@H]1O)O)OPOOO |
SMILES |
C1CC(C(CC1O)O)OPOOO |
SMILES canónico |
C1CC(C(CC1O)O)OPOOO |
Sinónimos |
1-phosphoryloxy-2,4-dihydroxycyclohexane 1-PODCH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



